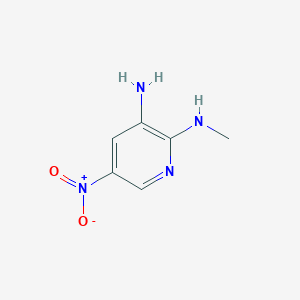

2-N-methyl-5-nitropyridine-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-N-methyl-5-nitropyridine-2,3-diamine |

InChI |

InChI=1S/C6H8N4O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,7H2,1H3,(H,8,9) |

InChI Key |

SKMJUJOLGJLTOJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

2-N-methyl-5-nitropyridine-2,3-diamine chemical properties

Technical Guide: -Methyl-5-nitropyridine-2,3-diamine

Part 1: Chemical Identity & Core Properties

This section defines the physicochemical baseline for the compound. Researchers should note that the regiochemistry (position of the methyl group) is critical for subsequent cyclization reactions.

Nomenclature and Structure

-

IUPAC Name:

-methyl-5-nitropyridine-2,3-diamine -

Synonyms: 2-Methylamino-3-amino-5-nitropyridine; 3-Amino-2-(methylamino)-5-nitropyridine.

-

Structural Features: A pyridine ring substituted with a nitro group at C5, a primary amine at C3, and a secondary methylamine at C2.

Physicochemical Data Table

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 168.15 g/mol | |

| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-aminopyridines due to |

| Solubility | DMSO, DMF, MeOH (Hot), EtOAc (Moderate) | Poor solubility in water and non-polar solvents (Hexane). |

| Melting Point | ~180–210 °C (Estimated) | Analogous 2,3-diamino-5-nitropyridine melts >250°C; |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine) | The 5-nitro group significantly reduces the basicity of the pyridine nitrogen. |

| Stability | Stable under ambient conditions | Light sensitive; store in amber vials. |

Part 2: Synthesis Protocol (Regioselective Route)

The synthesis of this compound requires strict regiocontrol. The most robust route involves the nucleophilic aromatic substitution (

The Challenge of Regioselectivity

Direct nitration of 2-(methylamino)pyridine yields a mixture of isomers. Therefore, the preferred strategy starts with a highly electrophilic precursor (2-chloro-3,5-dinitropyridine) to install the amine at C2, followed by selective reduction of the nitro group at C3.

Why C3 Reduction?

In 2-amino-3,5-dinitropyridines, the nitro group at C3 is sterically crowded and electronically influenced by the adjacent amino group (H-bonding). Sulfide-based reducing agents (e.g., NaHS,

Step-by-Step Methodology

Step 1:

Displacement

-

Precursor: 2-Chloro-3,5-dinitropyridine.

-

Reagents: Methylamine (2.0 M in THF or MeOH), Triethylamine (

). -

Solvent: THF or Ethanol.

-

Protocol:

-

Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in THF at

. -

Add

(1.2 eq) as an acid scavenger. -

Dropwise add Methylamine (1.1 eq) to prevent bis-addition.

-

Stir at

for 1 hour, then warm to RT. The solution will turn deep yellow. -

Workup: Concentrate in vacuo, resuspend in water, and filter the yellow precipitate (

-methyl-3,5-dinitropyridin-2-amine).

-

Step 2: Regioselective Sulfide Reduction

-

Precursor:

-methyl-3,5-dinitropyridin-2-amine. -

Reagents: Sodium Hydrosulfide (NaHS) or Ammonium Sulfide.

-

Solvent: Methanol/Water (3:1).

-

Protocol:

-

Suspend the dinitro intermediate in MeOH/Water.

-

Heat to

. -

Add NaHS (3.0 eq) portion-wise over 30 minutes. Caution:

gas evolution. -

Reflux for 2–4 hours. Monitor by TLC (the diamine is more polar than the dinitro precursor).

-

Workup: Cool to RT. Remove MeOH under reduced pressure. The product often precipitates from the aqueous residue. Filter and wash with cold water. Recrystallize from Ethanol if necessary.

-

Synthesis Pathway Diagram

Caption: Figure 1. Regioselective synthesis route via SNAr and partial sulfide reduction.

Part 3: Applications in Drug Discovery[1]

The primary utility of

Cyclization Logic

The diamine motif reacts with electrophilic carbon sources (aldehydes, carboxylic acids, or phosgene equivalents) to close the imidazole ring.

-

Regiochemistry: Because the N2 nitrogen is methylated, cyclization typically yields the 3-methyl-3H-imidazo[4,5-b]pyridine isomer (also known as the 3-deazapurine skeleton).

-

Electronic Effect: The 5-nitro group makes the resulting scaffold electron-deficient, facilitating further

reactions at the C7 position (if activated) or allowing for nitro-reduction to an amine for further coupling (e.g., amide formation).

Key Reaction: Imidazole Ring Closure

-

Reagents: Triethyl Orthoformate (HC(OEt)3) and catalytic p-TsOH.

-

Conditions: Reflux (neat or in Ethanol).[1]

-

Outcome: Formation of the imidazo[4,5-b]pyridine core.

Application Workflow Diagram

Caption: Figure 2.[2] Divergent cyclization pathways to bioactive imidazopyridine scaffolds.

Part 4: Safety & Handling (E-E-A-T)

Working with nitropyridines requires specific safety protocols due to their potential toxicity and energetic properties.

Hazard Identification

-

Acute Toxicity: Harmful if swallowed or inhaled. Pyridine derivatives can affect the central nervous system.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Energetic Potential: Polynitro precursors (like 2-chloro-3,5-dinitropyridine) are potential explosion hazards. The target mono-nitro diamine is more stable but should still be treated with caution.

Handling Protocols

-

Engineering Controls: All synthesis steps, especially the sulfide reduction (H2S generation), must be performed in a functioning fume hood .

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Aqueous waste from the sulfide reduction must be treated with bleach (hypochlorite) to oxidize residual sulfides before disposal. Organic waste containing nitropyridines must be segregated for incineration.

References

-

Regioselective Reduction of Dinitropyridines

- Title: Selective reduction of the nitro group in 2-amino-3,5-dinitropyridines.

- Source:Mendeleev Communications / ResearchG

- Relevance: Establishes the protocol for reducing the 3-nitro group in the presence of the 5-nitro group using sulfide reagents.

-

URL:[Link]

-

Imidazo[4,5-b]pyridine Synthesis

- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Deriv

- Source:Molecules (MDPI).

- Relevance: Details the cyclization of 2,3-diaminopyridines into drug scaffolds.

-

URL:[Link]

-

Precursor Reactivity (2-Chloro-3,5-dinitropyridine)

- Title: Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines.

- Source:Journal of Physical Organic Chemistry.

- Relevance: Validates the high electrophilicity of the C2 position for the initial methylamine displacement.

-

URL:[Link]

-

General Synthesis of 2,3-Diaminopyridines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Strategic Scaffold Analysis: 2-N-methyl-5-nitropyridine-2,3-diamine

Topic: Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Mechanism of Action, Synthetic Utility, and Pharmacophore Generation

Executive Summary & Chemical Identity

2-N-methyl-5-nitropyridine-2,3-diamine (CAS: 19303-73-2), also referred to as 2-(methylamino)-5-nitro-3-pyridinamine , acts as a critical "gateway scaffold" in medicinal chemistry. It is not a drug in itself but a high-value intermediate used to generate the imidazo[4,5-b]pyridine core—a privileged structure that functions as a purine isostere.

In drug development, this molecule’s "Mechanism of Action" (MoA) is twofold:

-

Synthetic MoA: Its unique vicinal diamine motif allows for rapid cyclocondensation to form the imidazo[4,5-b]pyridine pharmacophore.

-

Pharmacological MoA (Downstream): The resulting derivatives mimic adenosine, enabling them to act as ATP-competitive inhibitors for kinases (e.g., Aurora, CDK) or as modulators of epigenetic targets.

Chemical Profile:

| Property | Data |

|---|---|

| IUPAC Name | 2-methylamino-5-nitropyridin-3-amine |

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

| Core Function | Precursor for 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine |

| Key Reactivity | Cyclodehydration (Imidazole formation), Nitro-reduction |[1]

Synthetic Mechanism of Action: Pharmacophore Generation

The primary utility of this diamine lies in its ability to undergo cyclization to form the imidazo[4,5-b]pyridine ring system. This transformation creates the "hinge-binding" motif essential for kinase inhibition.

The Cyclocondensation Mechanism

The reaction typically involves the condensation of the vicinal diamines (N2 and N3) with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate, or an aldehyde).

-

Nucleophilic Attack: The more nucleophilic amine (typically the N3-primary amine or N2-secondary amine depending on steric/electronic conditions) attacks the carbonyl carbon of the electrophile.

-

Intermediate Formation: Formation of a formamide or amidine intermediate.

-

Cyclodehydration: Intramolecular nucleophilic attack by the remaining amine nitrogen onto the intermediate carbon, followed by the loss of water (or ethanol), closes the imidazole ring.

-

Result: Formation of the 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine core.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor core.

Caption: Synthetic trajectory from the diamine scaffold to the bioactive imidazo[4,5-b]pyridine pharmacophore.

Biological Mechanism of Action (Downstream Derivatives)

Once the scaffold is cyclized into an imidazo[4,5-b]pyridine, the resulting molecules exhibit potent biological activity. The "Mechanism of Action" for these derivatives is defined by their structural similarity to Adenine .

ATP-Competitive Kinase Inhibition

The imidazo[4,5-b]pyridine core acts as a purine isostere .

-

Binding Mode: The N1 and N3 nitrogens (and the C2 position) of the imidazole ring form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

-

Selectivity: The substituent at the 6-position (derived from the nitro group reduction) projects into the solvent-exposed region or the hydrophobic back pocket, determining selectivity for specific kinases (e.g., Aurora A , CDK , or Pim-1 ).

Toxicology & Metabolic Activation (Safety MoA)

Researchers must be aware of the intrinsic toxicology of the nitro-pyridine precursor.

-

Genotoxicity Risk: Like many nitro-aromatics, 2-N-methyl-5-nitropyridine-2,3-diamine can be mutagenic (Ames positive).

-

Mechanism:

-

Nitroreduction: Intestinal flora or hepatic reductases reduce the -NO₂ group to a hydroxylamine (-NHOH).

-

Nitrenium Ion Formation: The hydroxylamine can be esterified (e.g., O-acetylation) and spontaneously cleaved to form a highly electrophilic nitrenium ion.

-

DNA Adducts: This ion attacks the C8 position of Guanine bases in DNA, causing replication errors.

-

Experimental Protocols

Protocol A: Synthesis of the Scaffold (2-N-methyl-5-nitropyridine-2,3-diamine)

Context: Preparing the scaffold from the chloropyridine precursor.

-

Reagents: 2-chloro-3-amino-5-nitropyridine (1.0 eq), Methylamine (40% aq. solution, 5.0 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve 2-chloro-3-amino-5-nitropyridine in Ethanol (10 mL/g).

-

Add Methylamine solution dropwise at room temperature.

-

Critical Step: Heat the reaction mixture in a sealed pressure tube or autoclave at 80–90°C for 4–6 hours. (The electron-withdrawing nitro group activates the C2-Cl for SNAr, but heat is required for complete conversion).

-

Monitor by TLC (mobile phase: DCM/MeOH 95:5).

-

Cool to 0°C. The product often precipitates as a yellow/orange solid.

-

Filter and wash with cold water to remove amine salts.

-

-

Validation: ¹H NMR (DMSO-d₆) should show a doublet for the methyl group (~2.9 ppm) and broad singlets for the NH protons.

Protocol B: Cyclization to Imidazo[4,5-b]pyridine Core

Context: Converting the scaffold into the pharmacophore.

-

Reagents: 2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq), Triethyl Orthoformate (TEOF) (excess), p-TsOH (catalytic).

-

Procedure:

-

Suspend the diamine in TEOF (acting as both reagent and solvent).

-

Add 5 mol% p-TsOH.

-

Reflux at 100–110°C for 3–5 hours.

-

Observation: The suspension typically clears as the cyclized product forms, then may reprecipitate upon cooling.

-

Evaporate excess TEOF under reduced pressure.

-

Recrystallize from Ethanol/Water.

-

-

Yield: Expect 75–85% of 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine .

Structural Activity Relationship (SAR) Data

The following table summarizes how modifications to this scaffold (post-cyclization) affect biological targets, highlighting its versatility.

| Derivative Class | Modification at C2 (Imidazole) | Modification at C6 (Pyridine) | Primary Target |

| BAM15 Analogs | Alkyl/Aryl groups | Nitro/Amine | Mitochondrial Uncoupling (MASH treatment) |

| CDK Inhibitors | H or Methyl | Sulfonamides/Amides | Cell Cycle Arrest (Cancer) |

| PhIP (Mutagen) | Phenyl group | Methyl (at N1) | DNA Intercalation (Toxicity Reference) |

| Antivirals | Ribose/Nucleoside | Amine/Amide | Viral Polymerase Inhibition |

References

-

Imidazo[4,5-b]pyridine Scaffold Synthesis

-

Mitochondrial Uncouplers (BAM15)

-

Antiviral & Anticancer Applications (DZNep Context)

-

Mutagenicity of Nitro-Amino-Pyridines

- Title: Mutagenic heterocyclic amines in cooked food.

- Source: N

-

URL:[Link] (Contextual reference for heterocyclic amine toxicity).

Sources

- 1. 3-Deazaneplanocin A - Wikipedia [en.wikipedia.org]

- 2. ijpbs.com [ijpbs.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. 3-Deazaneplanocin A (DZNep): A Drug That Deserves a Second Look - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Research Applications of 2-N-methyl-5-nitropyridine-2,3-diamine

This guide provides a comprehensive technical analysis of 2-N-methyl-5-nitropyridine-2,3-diamine (CAS: 19303-73-2), a critical intermediate in the synthesis of imidazo[4,5-b]pyridine pharmacophores.

Executive Summary & Compound Profile

2-N-methyl-5-nitropyridine-2,3-diamine is a specialized heterocyclic building block primarily utilized as a "gateway precursor" for the 1-methyl-1H-imidazo[4,5-b]pyridine scaffold. This moiety is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., c-Met, Aurora, PI3K) and platelet aggregation inhibitors .

The compound’s utility stems from its unique substitution pattern: the ortho-diamine motif (with one pre-methylated nitrogen) allows for rapid, regiospecific cyclization to form the imidazole ring, while the 5-nitro group serves as a latent amine handle for downstream coupling to aryl/heteroaryl pharmacophores.

Chemical Identity

| Property | Specification |

| IUPAC Name | |

| CAS Number | 19303-73-2 |

| Molecular Formula | |

| Molecular Weight | 168.15 g/mol |

| Key Functionality | Ortho-diamine (Cyclization precursor), Nitro (Reducible handle) |

| Primary Application | Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridin-6-amine derivatives |

Core Application: Synthesis of the Imidazo[4,5-b]pyridine Scaffold[2][3]

The primary research application of this intermediate is the construction of the imidazo[4,5-b]pyridine core. Unlike non-methylated diamines which can yield tautomeric mixtures upon cyclization, the

Mechanism of Action (Synthesis Logic)

The transformation involves two key steps:

-

Cyclization: Condensation with a one-carbon donor (Formic acid, Triethyl orthoformate) to close the imidazole ring.

-

Activation: Reduction of the nitro group to an amine, creating a nucleophilic site for library expansion (e.g., amide coupling, urea formation).

Validated Synthetic Workflow

The following workflow describes the conversion of the intermediate into a bioactive scaffold.

Figure 1: Synthetic pathway converting the diamine precursor into the bioactive imidazopyridine amine scaffold.

Experimental Protocols

Protocol A: Cyclization to 1-Methyl-6-nitro-imidazo[4,5-b]pyridine

Rationale: Triethyl orthoformate is preferred over formic acid for this substrate to avoid potential formylation of the exocyclic amine without ring closure, although both methods are viable.

-

Reagents: 2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq), Triethyl orthoformate (TEOF) (excess, solvent/reagent), p-TsOH (catalytic).

-

Procedure:

-

Suspend the diamine in TEOF (approx. 10 mL/g).

-

Add catalytic p-TsOH (0.05 eq).

-

Reflux the mixture at 100–110°C for 3–5 hours. Monitor via TLC/LC-MS for disappearance of the diamine.

-

Work-up: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold hexanes/ether. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol.

-

-

Self-Validation: The product should show a distinct downfield shift in the proton NMR for the new imidazole C-H proton (typically

8.0–8.5 ppm).

Protocol B: Nitro Reduction to the 6-Amine Scaffold

Rationale: Catalytic hydrogenation is cleanest, but Iron/Acetic acid is robust if the substrate contains halogen substituents sensitive to hydrogenolysis.

-

Reagents: 1-Methyl-6-nitro-imidazo[4,5-b]pyridine, 10% Pd/C, Methanol/THF (1:1).

-

Procedure:

-

Dissolve the nitro compound in MeOH/THF.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

balloon atmosphere (1 atm) at RT for 4–12 hours. -

Work-up: Filter through a Celite pad to remove catalyst. Concentrate filtrate to yield the 1-methyl-1H-imidazo[4,5-b]pyridin-6-amine .

-

-

Critical Control Point: Ensure complete removal of Pd if the next step involves metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig).

Downstream Research Applications

Once converted to the 6-amine derivative, this scaffold is utilized in three primary research vectors:

Kinase Inhibitor Development

The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.

-

Target Classes: PI3K (Phosphoinositide 3-kinase), c-Met, and Aurora Kinases.

-

Mechanism: The pyridine nitrogen (N3) and the imidazole nitrogen (N1) often participate in hydrogen bonding with the hinge region of the kinase ATP-binding pocket.

-

Example Application: Synthesis of PI3K/mTOR dual inhibitors where the 6-amino group is acylated with diverse heteroaryl chlorides [1][3].

Platelet Aggregation Inhibitors (PAR4 Antagonists)

Research into Protease-Activated Receptor 4 (PAR4) antagonists has utilized the imidazo[4,5-b]pyridine scaffold.

-

Role: The scaffold serves as a rigid linker that orients substituents to interact with the PAR4 receptor surface.

-

Synthesis: The 6-amine is typically coupled via a urea linkage to substituted phenyl or benzyl groups [2].

Mutagenicity & Toxicology Standards

The 1-methyl-imidazo[4,5-b]pyridine structure is closely related to PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a known dietary carcinogen.

-

Application: Researchers use the 6-nitro and 6-amine derivatives as stable precursors to synthesize isotope-labeled standards for metabolic tracking of heterocyclic amines (HCAs) in toxicology studies.

Divergent Synthesis Map

Figure 2: Divergent application of the scaffold in pharmaceutical and toxicological research.

References

-

BOC Sciences. (2025). Pyridines - Building Block: 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine.[1][][3][4][5] Retrieved from

-

Bristol-Myers Squibb. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1. Retrieved from

-

GlaxoSmithKline. (2014). Inhibitors of PI3 kinase and/or mTOR. US8772480B2.[4] Retrieved from

-

BenchChem. (2025). Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved from

-

GuideChem. (2024). N2-methyl-5-nitro-pyridine-2,3-diamine Properties and Synonyms. Retrieved from

Sources

- 1. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]

- 3. 1186310-95-1 | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine - AiFChem [aifchem.com]

- 4. US8772480B2 - Inhibitors of PI3 kinase and/or mTOR - Google Patents [patents.google.com]

- 5. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | 1186310-95-1 [chemicalbook.com]

The Emergence of a Scaffold: A Technical Guide to the Synthesis and Postulated History of 2-N-methyl-5-nitropyridine-2,3-diamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, postulated history, and potential applications of the novel heterocyclic compound, 2-N-methyl-5-nitropyridine-2,3-diamine. While the specific discovery of this molecule is not prominently documented in publicly accessible literature, its structural motifs are present in a wide array of biologically active molecules. This guide, therefore, extrapolates from established synthetic methodologies for related diaminonitropyridine derivatives to propose a robust and logical pathway for its preparation. We will delve into the causality behind the proposed experimental choices, grounding each step in authoritative chemical literature. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of substituted pyridines and leverage their potential in medicinal chemistry.

Introduction: The Pyridine Core in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in the design of molecules that interact with biological targets. The introduction of amino and nitro functionalities further enhances the chemical diversity and potential for biological activity, with nitropyridines serving as key precursors in the synthesis of a wide range of bioactive compounds.[1] The specific substitution pattern of 2-N-methyl-5-nitropyridine-2,3-diamine suggests its potential as a highly functionalized intermediate for the synthesis of complex molecular architectures, possibly for applications as kinase inhibitors or other therapeutic agents.

A Postulated History and Rationale for Synthesis

The history of pyridine chemistry dates back to the 19th century, with significant advancements in its synthesis and functionalization, notably by chemists like Alexei Chichibabin in the early 20th century.[2] The development of methods for the introduction of amino and nitro groups onto the pyridine ring has been a subject of extensive research. The synthesis of related compounds such as 2,3-diaminopyridine and its derivatives has been well-documented, often involving the reduction of a corresponding nitropyridine precursor.[3]

The specific target of this guide, 2-N-methyl-5-nitropyridine-2,3-diamine, is not a widely cataloged compound. Its synthesis is therefore not a matter of historical record but rather a logical extension of established synthetic principles. The rationale for its targeted synthesis would likely stem from a drug discovery program seeking to explore the structure-activity relationship of a particular biological target. The N-methylation of one of the amino groups could be a strategy to modulate potency, selectivity, or pharmacokinetic properties.

Proposed Synthetic Pathway

The synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine can be logically approached through a multi-step sequence starting from a readily available pyridine derivative. The proposed pathway leverages well-established reactions in pyridine chemistry, including nitration, chlorination, nucleophilic aromatic substitution, and reduction.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a 2-chloro-3-amino-5-nitropyridine intermediate. The methylamino group at the C2 position can be introduced via nucleophilic aromatic substitution (SNAr), and the amino group at the C3 position can be obtained from the reduction of a nitro group.

Caption: Retrosynthetic analysis of 2-N-methyl-5-nitropyridine-2,3-diamine.

Step-by-Step Experimental Protocol

The following is a proposed, detailed experimental protocol for the synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine. Each step is accompanied by a rationale for the chosen reagents and conditions, with citations to analogous transformations.

Step 1: Synthesis of 2-Chloro-5-nitropyridine

The synthesis begins with the nitration of 2-chloropyridine. This reaction is a standard electrophilic aromatic substitution on a pyridine ring.

-

Protocol:

-

To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), cooled to 0 °C, slowly add 2-chloropyridine (0.1 mol).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.

-

-

Causality: The use of a mixture of concentrated sulfuric and nitric acids is a classic method for the nitration of aromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is heated to overcome the inherent lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene. This general approach is well-documented for the synthesis of nitropyridines.[4]

Step 2: Synthesis of 2-Chloro-3,5-dinitropyridine

Further nitration of 2-chloro-5-nitropyridine will introduce a second nitro group.

-

Protocol:

-

Dissolve 2-chloro-5-nitropyridine (0.1 mol) in concentrated sulfuric acid (50 mL).

-

Cool the mixture to 0 °C and slowly add a mixture of fuming nitric acid (25 mL) and concentrated sulfuric acid (25 mL).

-

After the addition, heat the reaction mixture to 120 °C for 6 hours.

-

Cool the mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-chloro-3,5-dinitropyridine.

-

-

Causality: The introduction of a second nitro group requires more forcing conditions (higher temperature) due to the deactivating effect of the existing nitro and chloro substituents. This type of dinitration is a known transformation in pyridine chemistry.[1]

Step 3: Synthesis of 2-(Methylamino)-3,5-dinitropyridine

A nucleophilic aromatic substitution reaction is employed to introduce the methylamino group.

-

Protocol:

-

Dissolve 2-chloro-3,5-dinitropyridine (0.1 mol) in ethanol (100 mL).

-

To this solution, add a 40% aqueous solution of methylamine (0.3 mol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-(methylamino)-3,5-dinitropyridine.

-

-

Causality: The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.[5][6] Methylamine acts as the nucleophile, displacing the chloride ion. Ethanol is a suitable solvent for this type of reaction. This is a classic example of an SNAr reaction on an electron-deficient pyridine ring.[7][8]

Step 4: Selective Reduction to 2-(Methylamino)-5-nitro-3-aminopyridine

The selective reduction of one nitro group in the presence of another is a key step.

-

Protocol:

-

Suspend 2-(methylamino)-3,5-dinitropyridine (0.1 mol) in methanol (200 mL).

-

Add a 20% aqueous solution of ammonium sulfide (0.2 mol) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to promote precipitation.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-(methylamino)-5-nitro-3-aminopyridine.

-

-

Causality: Ammonium sulfide is a known reagent for the selective reduction of one nitro group in a dinitroaromatic compound.[9] The nitro group at the C3 position is likely to be more sterically accessible and electronically favored for reduction. This method is often preferred for its mildness and selectivity compared to catalytic hydrogenation which might reduce both nitro groups. A similar selective reduction is documented for the synthesis of 5-nitropyridine-2,3-diamine from 3,5-dinitropyridin-2-amine.[9]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-N-methyl-5-nitropyridine-2,3-diamine.

Characterization

The structural confirmation of the synthesized 2-N-methyl-5-nitropyridine-2,3-diamine and its intermediates would be achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the substitution pattern and the presence of the methyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the target compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amino (N-H stretching), nitro (N-O stretching), and aromatic C-H and C=C bonds.

Potential Applications in Drug Development

Substituted diaminopyrimidines and related heterocyclic compounds have shown a wide range of biological activities, including antifolate activity.[10] The structural motif of 2-N-methyl-5-nitropyridine-2,3-diamine makes it an attractive scaffold for the development of various therapeutic agents.

-

Kinase Inhibitors: The diaminopyridine core is a common feature in many kinase inhibitors. The different amino groups can be further functionalized to interact with specific residues in the ATP-binding pocket of kinases.

-

Antimicrobial Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.

-

Central Nervous System (CNS) Agents: The pyridine scaffold is also present in drugs targeting the CNS.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

Caption: Hypothetical drug discovery workflow utilizing the target compound.

Conclusion

While the specific discovery and history of 2-N-methyl-5-nitropyridine-2,3-diamine remain to be fully elucidated in the public domain, this technical guide provides a scientifically sound and logical approach to its synthesis. By leveraging established principles of pyridine chemistry, a robust and reproducible protocol has been proposed. The versatile and highly functionalized nature of this molecule suggests its significant potential as a building block in the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, inspiring further exploration into the chemical space of diaminonitropyridines.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Sharnin, G. P., & Falyakhov, I. F. (2025, August 7). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 51, 745-753.

- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

- Connolly, S., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 47(10), 2728–2738.

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3863.

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

- MDPI. (2014, March 17). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(3), 3436-3457.

-

ResearchGate. (2000, September 11). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from [Link]

-

ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Selective N-methylation of amines, nitro compounds and nitriles with CO2/H2 by Cu-ZnO/TiO2 catalyst. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Retrieved from [Link]

-

Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

-

PubMed. (2006, March 15). Optimized selective N-methylation of peptides on solid support. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

-

ResearchGate. (2025, October 17). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridines - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

2-N-methyl-5-nitropyridine-2,3-diamine safety and handling guidelines

An In-depth Technical Guide for the Safe Handling of 2-N-methyl-5-nitropyridine-2,3-diamine

Introduction: 2-N-methyl-5-nitropyridine-2,3-diamine (CAS No. 19303-73-2) is a specialized heterocyclic amine derivative utilized in advanced research and drug development.[1] Its structure, incorporating both nitro and diamine functional groups on a pyridine ring, suggests a reactive profile that necessitates a rigorous and informed approach to safety. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles and data extrapolated from closely related structural analogs.

A Note on Data & Methodology: An official, peer-reviewed Safety Data Sheet (SDS) for 2-N-methyl-5-nitropyridine-2,3-diamine is not widely available. Therefore, the safety protocols detailed herein are synthesized from the hazard profiles of structurally analogous compounds, including various nitropyridines and nitroanilines.[2][3][4][5][6][7][8][9][10] This proactive, analog-based approach is a cornerstone of ensuring safety when working with novel chemical entities.

Part 1: Hazard Identification and Risk Assessment

Based on its functional groups, 2-N-methyl-5-nitropyridine-2,3-diamine is anticipated to present significant health hazards. The nitro group enhances the electrophilicity of the pyridine ring, while the amine groups can be readily absorbed and metabolized. The primary risks are categorized as follows:

-

Acute Toxicity: High potential for toxicity if swallowed, inhaled, or absorbed through the skin.[10][11][12] Analogs are classified as harmful or toxic upon ingestion, skin contact, or inhalation.[10][12]

-

Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation or damage.[2][5][6][7][9] Direct contact may lead to redness, pain, and burns.[11]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6][7][12]

-

Long-Term Effects: Some related nitro-aromatic compounds are suspected of causing genetic defects or have carcinogenic potential.[7][10] Therefore, exposure should be minimized to mitigate potential long-term health risks.

Hazard Summary Table

| Hazard Classification | Anticipated Risk Category | Rationale based on Structural Analogs |

| Acute Oral Toxicity | Category 3/4 (Toxic/Harmful) | Nitropyridine and nitroaniline analogs are consistently rated as toxic or harmful if swallowed.[10][11][12] |

| Acute Dermal Toxicity | Category 3/4 (Toxic/Harmful) | Dermal absorption is a significant exposure route for similar compounds.[10][11][12] |

| Acute Inhalation Toxicity | Category 3/4 (Toxic/Harmful) | Fine powders can be easily inhaled, posing a significant risk.[10][12] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation upon contact.[5][6][9][11] |

| Serious Eye Damage/Irritation | Category 1/2 (Damage/Irritant) | High potential to cause serious and lasting eye damage.[5][6][9][11] |

| Respiratory Sensitization | Possible | May cause allergy or asthma-like symptoms if inhaled.[13][14] |

| Germ Cell Mutagenicity | Suspected | Some analogs carry warnings for irreversible effects or genetic defects.[7] |

| Carcinogenicity | Suspected | At least one analog is suspected of causing cancer.[10] |

Part 2: Exposure Controls & Personal Protective Equipment (PPE)

The primary directive is to eliminate or minimize exposure. This is achieved through a combination of engineering controls and a robust PPE protocol. The selection of PPE is not merely a checklist; it is a critical barrier designed to protect against the specific hazards identified above.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to control airborne concentrations.[3][8]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][6]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-N-methyl-5-nitropyridine-2,3-diamine. The integrity of each item must be verified before every use.[15]

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][3] This combination is crucial to protect against splashes and fine dust, conforming to EU Standard EN166 or US NIOSH standards.[2][3]

-

Skin Protection:

-

Gloves: Use chemical-resistant, impervious gloves such as nitrile rubber.[2] Given the high dermal toxicity, double-gloving is strongly recommended.[16] Gloves must be inspected for tears or pinholes before use and changed frequently (every 30-60 minutes) or immediately upon known contact.[2][16]

-

Lab Coat/Gown: A flame-resistant lab coat or a chemical-resistant gown with long cuffs is required to protect the skin.[2]

-

-

Respiratory Protection:

-

Standard Handling: When working within a certified fume hood, additional respiratory protection is typically not required.

-

Spills or Poor Ventilation: In the event of a large spill or failure of engineering controls, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][3] All users must be fit-tested and trained as per OSHA regulations.[3]

-

Caption: Relationship between hazards and required PPE.

Part 3: Standard Operating Procedures (SOPs)

Adherence to a strict, step-by-step methodology is paramount for safety.

SOP for Handling and Weighing

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate height.

-

Staging: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the compound.

-

Dispensing: Carefully open the container. Use a dedicated spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.[3][8]

-

Weighing: If using an analytical balance, place it inside the fume hood or use a dedicated ventilated balance enclosure.

-

Closure: Tightly close the primary container immediately after dispensing.[3]

-

Decontamination: Clean any residual powder from the spatula and work surface using a solvent-moistened wipe. Dispose of wipes as hazardous waste.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3][5]

Caption: Standard workflow for handling the solid compound.

Storage Requirements

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]

-

The storage area should be clearly marked with appropriate hazard warnings.

-

Store in a locked cabinet or an area with restricted access.[10]

Part 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][10] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |

Accidental Release Measures (Spills)

-

Evacuate: Clear the area of all personnel.[8]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Containment: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.

-

Collection: Carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[3][8]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

Part 5: Fire-Fighting and Disposal

-

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

-

Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO), may be generated.[3][5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

-

-

Disposal Considerations:

References

- Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (Source: BenchChem)

- Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+% - Cole-Parmer. (Source: Cole-Parmer)

- Chemical Safety Data Sheet MSDS / SDS - 2-METHYLAMINO-5-NITROPYRIDINE - ChemicalBook. (Source: ChemicalBook)

- 2-Methyl-3-nitropyridine, 97% - SAFETY DATA SHEET. (Source: Fisher Scientific)

- 2-Methyl-5-nitropyridine - SAFETY DATA SHEET. (Source: Sigma-Aldrich)

- 3-Nitropyridin-2-ylamine - SAFETY DATA SHEET. (Source: Fisher Scientific)

- 4-Nitropyridine N-oxide - Material Safety Data Sheet. (Source: Alfa Aesar)

- 2-Amino-3-methyl-5-nitropyridine - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)

- 2-Hydroxy-3-methyl-5-nitropyridine - SAFETY DATA SHEET. (Source: TCI Chemicals)

- 2-Methyl-5-nitroaniline - SAFETY DATA SHEET. (Source: Thermo Fisher Scientific Chemicals, Inc.)

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (Source: NIOSH)

- 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets - ECHEMI. (Source: ECHEMI)

- The Best Personal Protective Equipment For Pesticides - DIY Pest Control Products. (Source: DIY Pest Control)

- 2-Amino-5-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (Source: Jubilant Ingrevia Limited)

- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (Source: Loba Chemie)

- NMA, (Methyl-5-Norbornene-2,3-Dicarboxylic Anhydride) - Safety Data Sheet. (Source: Electron Microscopy Sciences)

- NMA (Methyl Nadic Anhydride) - SAFETY DATA SHEET. (Source: Ted Pella, Inc.)

- 2-N-methyl-5-nitropyridine-2,3-diamine - Sinfoo Biotech. (Source: Sinfoo Biotech)

- 5-Amino-2-methylpyridine - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)

Sources

- 1. 2-N-methyl-5-nitropyridine-2,3-diamine,(CAS# 19303-73-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. lobachemie.com [lobachemie.com]

- 13. emsdiasum.com [emsdiasum.com]

- 14. tedpella.com [tedpella.com]

- 15. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]

- 16. pppmag.com [pppmag.com]

- 17. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 2-N-methyl-5-nitropyridine-2,3-diamine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in approved therapeutic agents and bioactive molecules.[1][2] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of medicinal chemistry. Nitropyridine derivatives, in particular, serve as highly versatile precursors for a wide array of complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][3][4]

This guide focuses on 2-N-methyl-5-nitropyridine-2,3-diamine , a trifunctional building block engineered for the synthesis of targeted compound libraries. The strategic arrangement of its functional groups—an ortho-diamine moiety, a directing nitro group, and a property-modulating N-methyl group—provides chemists with a powerful tool for constructing sophisticated molecular architectures, most notably the imidazo[4,5-b]pyridine core. This core is a well-established bioisostere of purine, the fundamental component of ATP, allowing molecules built upon this scaffold to act as competitive inhibitors for key enzyme families like protein kinases.[5][6]

The dysregulation of protein kinases is a hallmark of numerous diseases, especially cancer, making them a major class of therapeutic targets.[5] The strategic use of building blocks like 2-N-methyl-5-nitropyridine-2,3-diamine enables the systematic exploration of the chemical space around the ATP-binding site, facilitating the development of potent and selective kinase inhibitors.[5]

Physicochemical Profile and Chemical Reactivity

The utility of 2-N-methyl-5-nitropyridine-2,3-diamine stems from the distinct roles of its three key functional groups, which dictate its reactivity and the properties of its derivatives.

-

The ortho-Diamine (2-methylamino and 3-amino): This is the primary reactive center of the molecule. The adjacent primary and N-methylated secondary amines are poised for condensation and cyclization reactions with 1,2-dielectrophilic reagents such as dicarbonyls, aldehydes, or carboxylic acid derivatives. This reactivity is the foundation for forming fused five-membered rings, leading to the imidazo[4,5-b]pyridine scaffold.[5]

-

The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the pyridine ring, activating it for certain nucleophilic substitutions. More importantly, it serves as a latent amino group. Its reduction to an amine at a later synthetic stage provides a crucial vector for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

-

The 2-N-Methyl Group: The presence of the methyl group on one of the diamine nitrogens is a deliberate design choice. In the final cyclized product, this methyl group will occupy a specific position on the imidazole ring. This modification blocks hydrogen bond donation at that site, which can be exploited to enhance selectivity for a target kinase or to improve physicochemical properties like membrane permeability and metabolic stability.

Table 1: Physicochemical Properties of the Parent Compound, 5-Nitropyridine-2,3-diamine (Note: Data for the N-methylated derivative is not readily available; these values for the parent compound serve as a close approximation. The N-methyl derivative is expected to have slightly increased lipophilicity.)

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₂ | [7] |

| Molecular Weight | 154.13 g/mol | [7] |

| XLogP3 (Predicted) | -0.3 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| IUPAC Name | 5-nitropyridine-2,3-diamine | [7] |

Proposed Synthesis Protocol for 2-N-methyl-5-nitropyridine-2,3-diamine

While this specific compound is not widely cataloged, a robust synthesis can be devised based on established methodologies for related nitropyridines.[1][8] The proposed route involves a sequential nucleophilic aromatic substitution followed by a selective reduction.

Caption: Proposed synthetic workflow for 2-N-methyl-5-nitropyridine-2,3-diamine.

Protocol 1: Synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine

Causality: This protocol employs a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) where the more electron-deficient C2 position of the starting material is selectively attacked by methylamine. The second step involves the chemoselective reduction of the nitro group at the 3-position, which is sterically more accessible and electronically primed for reduction compared to the 5-nitro group. Aqueous ammonium sulfide is an effective reagent for this type of selective reduction on dinitro-amino systems.[8]

Materials:

-

2-Chloro-3,5-dinitropyridine

-

Methylamine solution (e.g., 40% in H₂O or 2M in THF)

-

Ethanol (EtOH)

-

Aqueous ammonium sulfide solution (e.g., 20%)[8]

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

Step A: Synthesis of 2-(Methylamino)-3,5-dinitropyridine

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in ethanol (approx. 0.2 M concentration).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add methylamine solution (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume in vacuo.

-

Add water to the residue to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step B: Synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine

-

Suspend the crude 2-(methylamino)-3,5-dinitropyridine (1.0 eq) in methanol (approx. 0.15 M).[8]

-

To this suspension, slowly add aqueous ammonium sulfide solution (5.0 eq).[8]

-

Heat the reaction mixture to 70-75 °C and maintain for 30-60 minutes. The solution will darken significantly. Monitor the reaction by TLC until the starting material is consumed.[8]

-

Allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to promote complete precipitation of the product.[8]

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The primary application of this building block is the construction of the imidazo[4,5-b]pyridine scaffold, a core structure in many kinase inhibitors.[5]

Caption: General workflow for synthesizing a kinase inhibitor library.

Protocol 2: Synthesis of a 1-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine Core

Causality: This reaction proceeds via condensation of the primary 3-amino group with an aldehyde to form a Schiff base (imine) intermediate. The N-methylated 2-amino group then acts as an intramolecular nucleophile, attacking the imine carbon to facilitate cyclization and subsequent aromatization (via oxidation, often by air or a mild oxidant) to form the stable fused imidazole ring.

Materials:

-

2-N-methyl-5-nitropyridine-2,3-diamine

-

An appropriate aldehyde (R-CHO, e.g., benzaldehyde)

-

Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

-

Optional: Mild oxidant like sodium metabisulfite

Procedure:

-

Dissolve 2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the selected aldehyde (1.1 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If in ethanol, the product may precipitate upon cooling. If in acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[4,5-b]pyridine derivative.

Strategic Diversification and SAR Exploration

The synthesized imidazo[4,5-b]pyridine core is a platform for extensive SAR studies. The nitro group is a key handle for this diversification.

Protocol 3: Reduction of the Nitro Group and Subsequent Amide Coupling

Causality: The nitro group is readily reduced to a primary amine using standard conditions like tin(II) chloride or catalytic hydrogenation. This newly formed aniline-type amine is a versatile nucleophile for forming stable amide or sulfonamide bonds, allowing chemists to probe interactions in the solvent-exposed region of a kinase active site.

Materials:

-

Nitro-substituted imidazo[4,5-b]pyridine from Protocol 2

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)[9] or Palladium on carbon (Pd/C) and a hydrogen source

-

An appropriate acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl)

-

A non-nucleophilic base (e.g., DIPEA, pyridine)

-

Anhydrous solvent (e.g., DCM, THF)

Procedure:

Step A: Reduction to the Amine

-

Dissolve the nitro-substituted compound (1.0 eq) in a suitable solvent like ethyl acetate or ethanol.

-

Add SnCl₂·2H₂O (4-5 eq) and heat the mixture to 60-70 °C for 2-3 hours.[9]

-

Cool the reaction, and quench by carefully adding saturated NaHCO₃ solution until the pH is ~8.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude amine, which is often used directly.

Step B: Amide Coupling

-

Dissolve the crude amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add the base (e.g., DIPEA, 1.5 eq).

-

Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC/LC-MS).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final target molecule.

Table 2: Conceptual SAR Table for Imidazo[4,5-b]pyridine Kinase Inhibitors

| Position of Variation | R¹ (from Aldehyde) | R² (from Amide/Sulfonamide) | Predicted Impact on Activity | Rationale |

| 1 | Phenyl | - | Baseline Activity | Occupies a hydrophobic pocket near the hinge region. |

| 2 | 4-Fluorophenyl | - | Potentially Increased Potency | Fluorine can act as a hydrogen bond acceptor. |

| 3 | - | 4-Morpholinobenzoyl | Improved Solubility/Potency | The morpholine group can enhance aqueous solubility and form interactions in the solvent-front region. |

| 4 | - | 3-(Trifluoromethyl)phenylsulfonyl | Increased Lipophilicity/Potency | The CF₃ group can engage in specific hydrophobic or dipole interactions. |

Safety and Handling

-

Nitroaromatic Compounds: Many nitroaromatic compounds are potentially energetic and can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Reducing Agents: Reagents like SnCl₂ and catalytic hydrogenation setups require careful handling. Follow standard laboratory safety procedures for these chemicals and techniques.

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

2-N-methyl-5-nitropyridine-2,3-diamine is a highly valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature allows for the efficient construction of the privileged imidazo[4,5-b]pyridine scaffold and provides multiple, orthogonal handles for subsequent diversification. By leveraging the protocols and strategic insights outlined in this guide, researchers can accelerate the discovery and optimization of novel therapeutics, particularly in the critical area of kinase inhibitor development.

References

- Benchchem. (n.d.). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- ChemicalBook. (n.d.). 5-NITROPYRIDINE-2,3-DIAMINE synthesis.

- Kim, Y., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.

- Benchchem. (n.d.). Synthesis routes of 2,3-Diamino-5-bromopyridine.

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate.

- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.

- Chem-Impex. (n.d.). 2-Methyl-5-nitropyridine.

- ResearchGate. (2025). A three-step strategy for the conversion of pyridines into benzonitriles.

- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.

- PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2.

- ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.

- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.

- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- PubChem. (n.d.). 5-Nitropyridine-2,3-diamine.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene.

- LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.

- PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- MDPI. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Synthesis & Functionalization of 3-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine Scaffolds

The following Application Note and Protocol guide provides a comprehensive technical workflow for the experimental handling and reaction of 2-N-methyl-5-nitropyridine-2,3-diamine (also known as

Introduction & Strategic Significance

The compound 2-N-methyl-5-nitropyridine-2,3-diamine is a critical "lynchpin" intermediate in medicinal chemistry. Unlike the symmetric 2,3-diaminopyridine, the presence of the

This scaffold is primarily utilized to synthesize 3-methyl-3H-imidazo[4,5-b]pyridine derivatives. These fused heterocyclic systems are bioisosteres of purines and are extensively exploited in the development of:

-

Kinase Inhibitors: Targeting ATP-binding pockets (e.g., PI3K, mTOR).

-

GPCR Ligands: Adenosine receptor antagonists.

-

Phosphodiesterase (PDE) Inhibitors.

Core Reactivity Profile

The molecule possesses three distinct reactive centers, requiring a specific order of operations to avoid "dead-end" byproducts:

-

Primary Amine (C3-NH

): The most nucleophilic site for initial attack by acylating agents. -

Secondary Amine (C2-NHMe): Less nucleophilic due to sterics but essential for cyclization.

-

Nitro Group (C5-NO

): An electron-withdrawing group that deactivates the ring but serves as a latent amine. Crucial: It is recommended to maintain the nitro group during cyclization and reduce it only after the imidazole ring is formed to prevent oxidation of the sensitive triamine intermediate.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic).

-

Energetic Stability: While not a primary explosive, nitropyridines can decompose exothermically. Do not heat dry solids above 180°C.

-

Oxidation Sensitivity: The diamine precursor is stable in air, but its reduced form (triamine) is highly air-sensitive. All reduction steps must be performed under an inert atmosphere (Ar/N

). -

Waste Disposal: Segregate halogenated and non-halogenated waste. Quench all hydrogenation catalysts (Pd/C) with water under inert gas before disposal to prevent pyrophoric ignition.

Experimental Protocols

Workflow Overview

The standard workflow involves a Cyclization-First strategy. Attempting to reduce the nitro group before cyclization yields an unstable triamine that rapidly polymerizes or oxidizes.

Figure 1: Strategic workflow for the conversion of the diamine precursor to the bioactive amino-imidazopyridine core.

Protocol A: Regioselective Cyclization to Imidazo[4,5-b]pyridine

This reaction closes the imidazole ring. The

Reagents:

-

2-N-methyl-5-nitropyridine-2,3-diamine (1.0 equiv)

-

Triethyl orthoformate (TEOF) (Excess, solvent & reagent) OR Formic Acid (98%)

-

p-Toluenesulfonic acid (pTSA) (0.05 equiv, catalytic)

Procedure:

-

Setup: Charge a dry round-bottom flask with the diamine (e.g., 1.0 g, 5.95 mmol).

-

Solvent/Reagent: Add Triethyl orthoformate (10 mL). Note: TEOF is preferred over formic acid for moisture-sensitive downstream applications, but Formic Acid (reflux, 4h) is a robust, cheaper alternative.

-

Catalyst: Add catalytic pTSA (50 mg).

-

Reaction: Equip with a reflux condenser and heat to 100°C (reflux) under nitrogen for 3–5 hours.

-

Monitoring: TLC (5% MeOH in DCM). The starting material (polar, yellow/orange) will disappear, replaced by a less polar, fluorescent spot.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate in vacuo to remove excess TEOF.

-

Crystallization: Triturate the residue with cold diethyl ether or hexanes. The product, 3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine , typically precipitates as a pale yellow/tan solid.

-

Yield: Expect 85–95%.

-

Mechanism & Regiochemistry:

The primary amine (C3-NH

Protocol B: Catalytic Reduction of the Nitro Group

Once the ring is closed, the nitro group can be safely reduced to the primary amine.

Reagents:

-

3-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine (Product from Protocol A)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol (anhydrous)

-

Hydrogen Gas (Balloon pressure)

Procedure:

-

Dissolution: Dissolve the nitro-imidazopyridine (1.0 g) in Methanol (20 mL). If solubility is poor, add a small amount of THF or warm gently.

-

Inerting: Purge the flask with Nitrogen or Argon to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C can ignite methanol vapors if dry; add as a water-wet slurry if possible, or under strict inert flow.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon). Stir vigorously at room temperature for 2–4 hours.

-

Color Change: The solution often shifts from yellow to colorless/pale pink.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to yield 6-amino-3-methyl-3H-imidazo[4,5-b]pyridine .

-

Storage: Store under Argon at -20°C. This amine is prone to oxidation (turning brown) upon prolonged air exposure.[1]

-

Analytical Data Summary

| Property | Precursor (Diamine) | Cyclized Product (Nitro) | Reduced Product (Amino) |

| Appearance | Orange/Red Solid | Pale Yellow/Tan Solid | Off-white/Pinkish Solid |

| Polarity (TLC) | High (Polar) | Medium | High (Streaks on Silica) |

| Key 1H NMR | |||

| Aromatic H | Two doublets (C4, C6) | Two singlets/doublets | Upfield shift due to NH2 |

| Stability | Stable | Very Stable | Air Sensitive |

Troubleshooting & Optimization

Decision Tree for Reaction Conditions

Figure 2: Selection guide for reduction conditions based on substrate functionalization.

Common Issues:

-

Incomplete Cyclization: If the reaction stalls, switch from Formic Acid to Triethyl Orthoformate (TEOF) with catalytic pTSA. TEOF acts as a dehydrating agent, driving the equilibrium forward.

-

Solubility: The nitro-imidazopyridine can be insoluble in MeOH. Use 2:1 MeOH:THF or DMF for the hydrogenation step.

-

Regioisomer Confusion: The N-methyl group must be at position 3 of the final imidazo[4,5-b]pyridine. If the NMR shows a methyl shift > 4.0 ppm, suspect quaternization or incorrect isomer assignment (though unlikely with this specific precursor).

References

-

Synthesis of Imidazo[4,5-b]pyridines

- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

- Source: PMC (N

-

URL:[Link]

-

Regiochemistry of Diaminopyridines

-

General Reduction Protocols

-

Compound Data & Safety

- Title: 5-Nitropyridine-2,3-diamine | PubChem CID 3480151.

- Source: PubChem.

-

URL:[Link]

Sources

- 1. Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 5. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]

Troubleshooting & Optimization

troubleshooting 2-N-methyl-5-nitropyridine-2,3-diamine synthesis yield issues

Topic: Troubleshooting 2-N-methyl-5-nitropyridine-2,3-diamine Synthesis

Status: Active Agent: Senior Application Scientist (Organic Chemistry Division) Ticket ID: PYR-5NO2-YIELD-OPT[1]

Executive Summary

You are encountering yield issues in the synthesis of 2-(methylamino)-3-amino-5-nitropyridine . This is a notorious "electronic push-pull" system.[1] The presence of the electron-donating amino group at C3 (if present in the precursor) fights the nucleophilic aromatic substitution (

This guide deconstructs the synthesis into three critical failure points: Electronic Deactivation , Regioselective Reduction , and Amphoteric Workup Losses .

Part 1: Diagnostic Flowchart

Before adjusting your protocol, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on starting material and observed symptoms.

Part 2: The "Stalled Reaction" (Route A)

Scenario: You are reacting 2-chloro-3-amino-5-nitropyridine with methylamine, but the starting material (SM) refuses to convert, or you get low yields (<30%).[1]

The Physics of Failure

The reaction fails due to electronic deactivation .

-

The Mechanism:

requires the ring to be electron-deficient. -

The Conflict: While the 5-nitro group withdraws electron density (activating), the 3-amino group is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ring, specifically shielding the C2 position.

-

Result: The C2-carbon is not electrophilic enough to be attacked by methylamine under standard conditions (EtOH, reflux).

Troubleshooting Protocol

| Parameter | Standard (Failing) Condition | Optimized Condition | Why? |

| Solvent | Ethanol or THF | NMP, DMSO, or DMF | Polar aprotic solvents stabilize the Meisenheimer complex and leave the nucleophile "naked" (more reactive).[1] |

| Temperature | 80°C (Reflux) | 120–140°C (Sealed Tube) | The energy barrier created by the 3-amino group requires higher thermal activation. |

| Base | Excess Methylamine | DIPEA or K2CO3 | Prevents protonation of the attacking amine by the acidic byproduct (HCl). |

| Catalyst | None | CuI / L-Proline | If |

Critical Warning: Do not use standard hydrogenation conditions if you still have the chloride attached; you will dechlorinate the ring before the substitution occurs.

Part 3: The "Selectivity Trap" (Route B)

Scenario: You successfully made 2-(methylamino)-3,5-dinitropyridine (from 2-chloro-3,5-dinitropyridine), but the reduction step yields a mess or the wrong amine.[1]

The Regioselectivity Challenge

You need to reduce the 3-nitro group to an amine while keeping the 5-nitro group intact.

-

Catalytic Hydrogenation (

/Pd-C): usually reduces both nitro groups, yielding the triamine (unstable/air-sensitive).[1] -

The Solution: Use Zinin Reduction (Sulfide-based).[1] The 3-nitro group is sterically crowded (ortho to the methylamino group) and electronically distinct.

Optimized Zinin Reduction Protocol

This method leverages the difference in accessibility between the 3-nitro and 5-nitro groups.[1]

-

Reagents: Sodium Sulfide nonahydrate (

) or Ammonium Sulfide. -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Stop: Quench immediately upon consumption of SM to prevent over-reduction.

Part 4: The "Sticky Product" (Workup & Purification)

Scenario: The reaction worked, but you lost 50% of the mass during extraction or column chromatography.

Root Cause: 2-amino-3-amino-5-nitropyridines are amphoteric .[1]

-

They can protonate on the pyridine nitrogen (soluble in acid).

-

The NH groups can be deprotonated (soluble in strong base).

-

They bond strongly to silica gel (streaking/loss).